molecular formula C27H24N4O3S B3005624 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide CAS No. 1173764-02-7

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide

Cat. No.: B3005624
CAS No.: 1173764-02-7
M. Wt: 484.57
InChI Key: QNEMVZRRVPFRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs) . PI3Ks are a family of lipid kinases that play critical roles in cell growth, survival, and differentiation . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, targeting both PI3K and HDAC . It binds to the active sites of these enzymes, inhibiting their function . This results in the suppression of the PI3K pathway, which is often overactive in cancer cells, and the induction of multiple epigenetic modifications affecting signaling networks .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway and the histone acetylation process . By inhibiting PI3K, it prevents the activation of AKT, a serine-threonine kinase that promotes cell survival and growth . The inhibition of HDAC leads to an increase in acetylated histones, which can alter gene expression and disrupt cellular homeostasis .

Pharmacokinetics

The compound has unique pharmacokinetic properties with very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties suggest that the compound may have a good bioavailability and a suitable pharmacological profile for clinical development .

Result of Action

The inhibition of PI3K and HDAC by this compound can lead to the suppression of cancer cell growth and survival, as well as the induction of apoptosis . It can also lead to changes in gene expression, potentially reversing the epigenetic changes associated with cancer .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-34-20-13-11-19(12-14-20)16-28-24(32)17-35-27-30-22-10-6-5-9-21(22)25-29-23(26(33)31(25)27)15-18-7-3-2-4-8-18/h2-14,23H,15-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEMVZRRVPFRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.